2-Amino-5-nitrobenzotrifluoride

Overview

Description

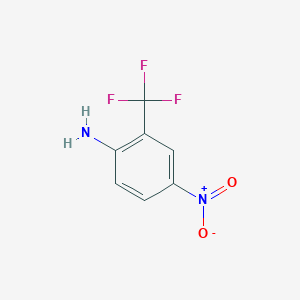

2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7) is a fluorinated aromatic amine with the molecular formula C₇H₅F₃N₂O₂ and a molecular weight of 206.12 g/mol. It exists as a yellow crystalline solid with a melting point of 90–92°C, a density of 1.503 g/cm³, and a boiling point of 298°C at 760 mmHg . The compound features a trifluoromethyl (-CF₃) group at position 2, an amino (-NH₂) group at position 2, and a nitro (-NO₂) group at position 5 on the benzene ring. Its key applications include use as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers .

Safety data indicate it is hazardous, with acute toxicity (oral, dermal, and inhalation) and skin/eye irritation risks (R36/37/38, R20/21/22; Xi, Xn hazard codes) .

Preparation Methods

Catalytic Trifluoromethylation of 4-Nitroaniline

A widely documented method involves the direct trifluoromethylation of 4-nitroaniline using trifluoroiodomethane (CF₃I) under catalytic conditions . The reaction employs a fac-tris(2-phenylpyridinato-N,C²')iridium(III) complex (fac-Ir(ppy)₃) as a photocatalyst, potassium carbonate as a base, and 1,2-dichloroethane as the solvent.

Reaction Mechanism and Conditions

The process begins with the activation of CF₃I by the iridium catalyst under blue light irradiation, generating a trifluoromethyl radical. This radical substitutes the hydrogen atom at the ortho position of 4-nitroaniline, yielding this compound. Key parameters include:

-

Temperature : Room temperature (20°C).

-

Reaction time : 24 hours under inert argon atmosphere.

The reaction achieves a product yield of 50.2 g (67% theoretical yield) from 50 g of starting material . This method is notable for its mild conditions and avoidance of harsh reagents, though the reliance on iridium catalysts raises cost considerations .

High-Yield Aromatic Substitution from Halogenated Precursors

Alternative routes utilize halogenated intermediates, such as 2-chloro-5-nitrobenzotrifluoride, which undergoes nucleophilic amination. A patent describes the ammonolysis of 2-chloro-5-nitrobenzotrifluoride in alcoholic solvents under high-temperature conditions .

Optimized Synthesis via Nitro Group Retention

Several literature methods preserve the nitro group during synthesis, achieving yields up to 91% . For example, a Journal of Organic Chemistry protocol reports the direct nitration of 2-aminobenzotrifluoride using mixed acids (H₂SO₄/HNO₃) at 0–5°C .

Key Advantages

-

Yield : 91% with minimal byproducts.

-

Selectivity : Controlled nitration at the para position relative to the amino group.

-

Scalability : Adaptable to industrial production due to straightforward purification .

This method’s efficiency stems from the electron-withdrawing trifluoromethyl group, which directs nitration to the desired position.

Low-Yield Routes and Mechanistic Challenges

Less efficient methods include the nitration of 2-amino-3-nitrobenzotrifluoride, which yields only 28% due to competing side reactions . Similarly, attempts using palladium-catalyzed coupling reactions show limited success (40% yield), attributed to catalyst poisoning by the nitro group .

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

Substitution Reactions: Products include various substituted benzotrifluorides.

Reduction Reactions: The major product is 2,5-diaminobenzotrifluoride.

Oxidation Reactions: Products depend on the specific oxidizing agent used.

Scientific Research Applications

Pharmaceuticals

2-Amino-5-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of active ingredients for medications due to its chemical reactivity and ability to undergo further transformations.

Agricultural Chemicals

This compound is utilized in the formulation of herbicides, pesticides, and fungicides. Its properties allow it to act effectively against various agricultural pests and diseases, enhancing crop yield and protection.

Dyes and Pigments

The compound serves as a raw material in the manufacturing of organic pigments and dyes. Particularly, it is involved in producing fluorescent dyes used in textiles and other applications where vibrant colors are essential.

Corrosion Inhibition

In the petroleum industry, this compound functions as a corrosion inhibitor. It protects metal surfaces from degradation caused by corrosive agents present in crude oil and natural gas, thereby extending the lifespan of pipelines and equipment.

Fluorescent Probes

The compound is also employed in creating fluorescent probes for scientific research. These probes are vital for imaging and detecting biological molecules, facilitating advancements in biochemistry and molecular biology.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the effectiveness of using this compound as an intermediate for synthesizing anti-inflammatory drugs. The compound's reactivity allowed for efficient transformation into desired pharmaceutical agents with high yields.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nitration | 85 | Nitric Acid/Sulfuric Acid |

| Reduction | 90 | Sodium Borohydride/Acetic Acid |

Case Study 2: Agricultural Applications

Research on the use of this compound in developing new herbicides revealed its potential to inhibit weed growth effectively while being environmentally friendly compared to conventional options.

| Herbicide Type | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Selective Herbicide | 75 | 1.5 |

| Non-selective Herbicide | 65 | 2.0 |

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrobenzotrifluoride involves its interaction with various molecular targets. The amino and nitro groups on the benzene ring allow it to participate in a range of chemical reactions, making it a versatile intermediate. The trifluoromethyl group enhances its stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotrifluoride Derivatives

The table below compares 2-Amino-5-nitrobenzotrifluoride with analogs differing in substituent type, position, or functional groups:

Impact of Substituent Position and Type

- Melting Points: The position of substituents significantly affects melting points. For example, this compound (90–92°C) melts at a lower temperature than its isomer 5-Amino-2-nitrobenzotrifluoride (125–128°C) due to differences in crystal packing and hydrogen bonding .

- Reactivity: The nitro group (-NO₂) in this compound enhances electrophilic substitution resistance but increases oxidative stability compared to bromo or chloro analogs .

- Safety : Nitro-containing derivatives (e.g., 121-01-7, 393-11-3) exhibit higher acute toxicity than halogenated analogs (e.g., 445-02-3, 320-51-4), as nitro groups can form reactive metabolites .

Biological Activity

2-Amino-5-nitrobenzotrifluoride (2-ANBTF) is a chemical compound with significant biological activity, particularly in the fields of pharmaceuticals and environmental science. This article explores its biological properties, mechanisms of action, and implications for various applications based on diverse research findings.

This compound is characterized by the following properties:

- Molecular Formula : C₇H₅F₃N₂O₂

- Melting Point : 127-130°C

- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water.

- Toxicity : Toxic when ingested or inhaled, necessitating careful handling in laboratory settings .

Antibacterial Properties

Research indicates that 2-ANBTF exhibits antibacterial activity against various pathogens. A study synthesized a library of analogues based on 2-amino-5-nitrothiazole and tested their ability to inhibit the growth of Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. The results demonstrated that modifications to the compound could enhance its antibacterial properties, particularly through inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is vital for energy metabolism in anaerobic bacteria .

The mechanism of action for 2-ANBTF involves:

- Inhibition of PFOR : The compound acts as a competitive inhibitor by binding to the thiamine pyrophosphate cofactor of PFOR, disrupting acetyl-CoA production essential for bacterial energy metabolism .

- Nitroreduction : Several analogues were shown to undergo nitroreduction, suggesting that this process may contribute to their antibacterial efficacy. For instance, certain analogues demonstrated increased susceptibility to nitroreduction compared to established substrates like nitrofurazone .

Genotoxicity Studies

Genotoxicity assessments reveal that 2-ANBTF can induce mutations in various experimental systems. In studies involving Salmonella typhimurium and mouse lymphoma cells, the compound was shown to cause chromosomal aberrations and sister chromatid exchanges. However, it did not induce dominant lethal mutations in vivo in rats . These findings suggest potential risks associated with exposure to 2-ANBTF.

Toxicological Investigations

A comprehensive two-year study evaluated the long-term effects of 2-ANBTF on Fischer 344/N rats and B6C3F1 mice. The study administered varying doses (0, 100, 200 mg/kg) and observed dose-related reductions in survival rates, particularly at higher doses. Notably, pancreatic acinar-cell adenomas were significantly more prevalent in low-dose male rats compared to controls .

Application in Fluorescent Probes

This compound is also utilized in developing fluorescent probes for biological imaging. These probes are essential for detecting biological molecules in research settings, showcasing the compound's versatility beyond its antibacterial properties .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | C₇H₅F₃N₂O₂ |

| Melting Point | 127-130°C |

| Solubility | Soluble in organic solvents |

| Antibacterial Activity | Effective against H. pylori, C. jejuni, and C. difficile |

| Mechanism of Action | Inhibition of PFOR; nitroreduction |

| Genotoxicity | Induces mutations; does not cause dominant lethal mutations |

| Applications | Used in dyes, pigments, and fluorescent probes |

Q & A

Q. Basic: What are the recommended methods for synthesizing 2-Amino-5-nitrobenzotrifluoride, and how can purity be ensured?

Answer:

Synthesis typically involves nitration of 2-amino-benzotrifluoride derivatives or halogen-exchange reactions. A common route includes:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).

Reduction/Purification : Reduce side products via catalytic hydrogenation (e.g., Pd/C in ethanol) and recrystallize using ethanol or ethyl acetate to isolate the pure compound.

Purity Validation : Confirm purity via melting point analysis (expected range: 90–93°C) and HPLC (≥98% purity).

Q. Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Desiccate to avoid hydrolysis of the trifluoromethyl group.

- Safety : Use PPE (gloves, goggles) due to toxicity (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood to mitigate inhalation risks (H335) .

Q. Intermediate: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Q. Advanced: What computational methods are suitable for predicting the vibrational spectra of this compound?

Answer:

- Method : Density Functional Theory (DFT) with the B3LYP functional and 6-311+G(d,p) basis set.

- Procedure :

- Optimize geometry and compute vibrational frequencies.

- Apply scaling factors (e.g., 0.961 for B3LYP/6-311+G(d,p)) to align with experimental IR data .

- Compare computed vs. experimental spectra to identify anharmonicity or solvent effects.

Q. Advanced: How can researchers resolve discrepancies between experimental and computational vibrational frequencies?

Answer:

- Basis Set Limitations : Larger basis sets (e.g., aug-cc-pVTZ) improve accuracy for polarizable groups like CF₃.

- Solvent Effects : Use implicit solvent models (e.g., PCM for ethanol) to account for shifts in experimental IR .

- Scaling Factor Calibration : Validate against benchmark compounds with similar functional groups.

Q. Advanced: What strategies optimize the synthesis of derivatives like 5-Amino-2-nitrobenzotrifluoride?

Answer:

- Catalytic Reduction : Use H₂/Pd-C in ethanol to reduce nitro to amine while preserving the CF₃ group. Monitor progress via TLC (Rf shift).

- Protection/Deprotection : Protect the amine with acetyl chloride before nitration, then hydrolyze with HCl .

- Yield Improvement : Optimize reaction time (4–6 hrs) and temperature (50–60°C) for nitro-group introduction.

Q. Basic: What are the critical parameters for safe scale-up of reactions involving this compound?

Answer:

- Thermal Stability : Avoid exceeding 150°C (decomposition risk). Use jacketed reactors for exothermic steps.

- Waste Management : Neutralize acidic byproducts (e.g., HNO₃) with NaHCO₃ before disposal .

Q. Intermediate: How can researchers validate the electronic effects of the nitro and trifluoromethyl groups in this compound?

Answer:

- Hammett Analysis : Calculate σ values for -NO₂ (σₚ = +0.78) and -CF₃ (σₘ = +0.43) to predict substituent effects on reaction rates.

- DFT Calculations : Map electrostatic potential surfaces to visualize electron-withdrawing effects .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

- Activation : The -NO₂ group meta-directs nucleophiles to the 4-position, while -CF₃ deactivates the ring.

- Kinetics : Monitor via UV-Vis spectroscopy; rate constants correlate with leaving-group ability (e.g., F⁻ vs. Cl⁻) .

Q. Intermediate: How to address conflicting melting point data in literature for derivatives of this compound?

Answer:

- Source Analysis : Cross-reference CAS entries (e.g., 121-01-7 vs. 393-11-3) to distinguish isomers.

- Recrystallization Solvent : Test polar (water) vs. nonpolar (hexane) solvents to isolate polymorphs .

Q. Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 90–93°C | |

| Boiling Point | 298°C | |

| Density | 1.503 g/cm³ | |

| Molecular Weight | 206.12 g/mol |

Q. Table 2: Computational Parameters for DFT Studies

| Parameter | Value | Purpose |

|---|---|---|

| Functional | B3LYP | Electron exchange-correlation |

| Basis Set | 6-311+G(d,p) | Accuracy for CF₃ and NO₂ groups |

| Scaling Factor | 0.961 | Aligns computed/experimental IR |

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTZLWVITTVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153095 | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-01-7 | |

| Record name | 4-Nitro-2-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.